molecular formula C19H16F2N4O2 B7433922 3-(difluoromethoxy)-4-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]benzamide

3-(difluoromethoxy)-4-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]benzamide

Cat. No. B7433922
M. Wt: 370.4 g/mol
InChI Key: SDSYTUZHOXPAHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(difluoromethoxy)-4-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]benzamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known by its chemical name, GSKJ4, and is a potent inhibitor of the enzyme JumonjiC domain-containing histone demethylases (JMJDs). In

Mechanism of Action

The mechanism of action of GSKJ4 involves the inhibition of 3-(difluoromethoxy)-4-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]benzamide, which are enzymes that remove methyl groups from histone proteins. This activity is important for the regulation of gene expression, and inhibition of this compound leads to an increase in the levels of H3K27me3, a histone modification associated with gene silencing. This increase in H3K27me3 levels leads to the downregulation of genes involved in cancer progression and other diseases.
Biochemical and Physiological Effects
GSKJ4 has been shown to have significant biochemical and physiological effects. In addition to its role in the regulation of gene expression, GSKJ4 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have anti-tumor effects by inducing cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of GSKJ4 for lab experiments is its high potency and selectivity for 3-(difluoromethoxy)-4-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]benzamide. This allows for specific targeting of gene expression and provides a powerful tool for studying the role of epigenetics in disease. However, one limitation of GSKJ4 is its potential toxicity, which requires careful dosing and monitoring in lab experiments.

Future Directions

For the study of GSKJ4 include the development of more potent and selective inhibitors of 3-(difluoromethoxy)-4-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]benzamide, the study of its role in other diseases, and its use in combination with other therapies.

Synthesis Methods

The synthesis method of GSKJ4 involves a multi-step process that starts with the reaction of 4-methylbenzoyl chloride with 4-aminophenylpyrimidine. The resulting compound is then reacted with difluoromethoxybenzene to obtain 3-(difluoromethoxy)-4-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]benzamide. This synthesis method has been optimized to produce high yields of GSKJ4 with high purity.

Scientific Research Applications

GSKJ4 has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of epigenetics, where GSKJ4 has been shown to selectively inhibit the activity of 3-(difluoromethoxy)-4-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]benzamide, which are enzymes involved in the regulation of gene expression. This inhibition leads to an increase in the levels of H3K27me3, a histone modification associated with gene silencing, and has been shown to have therapeutic potential in cancer and other diseases.

properties

IUPAC Name

3-(difluoromethoxy)-4-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N4O2/c1-12-3-4-13(11-16(12)27-18(20)21)17(26)24-14-5-7-15(8-6-14)25-19-22-9-2-10-23-19/h2-11,18H,1H3,(H,24,26)(H,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDSYTUZHOXPAHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=NC=CC=N3)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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